5-(4-fluorophenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one
Description
The compound 5-(4-fluorophenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one features a pyrrol-2-one core substituted with a 4-fluorophenyl group, a furan-2-ylmethyl chain, a hydroxy group at position 3, and a 7-methoxy-1-benzofuran-2-carbonyl moiety at position 2. The 4-fluorophenyl and 7-methoxybenzofuran groups enhance lipophilicity and metabolic stability, making it a candidate for pharmacological studies .
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-(furan-2-ylmethyl)-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FNO6/c1-31-18-6-2-4-15-12-19(33-24(15)18)22(28)20-21(14-7-9-16(26)10-8-14)27(25(30)23(20)29)13-17-5-3-11-32-17/h2-12,21,29H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXBPHUNGWHTGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)C3=C(C(=O)N(C3C4=CC=C(C=C4)F)CC5=CC=CO5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The starting materials may include 4-fluorobenzaldehyde, furan-2-carbaldehyde, and 7-methoxy-1-benzofuran-2-carboxylic acid. Key steps in the synthesis may involve:
Aldol Condensation: Combining 4-fluorobenzaldehyde with furan-2-carbaldehyde under basic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the pyrrol-2-one core structure.
Functional Group Modification: Introduction of the hydroxy group and the benzofuran carbonyl group through selective reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorophenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4).
Substitution: The fluorophenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4
Reducing Agents: NaBH4, LiAlH4
Catalysts: Acid or base catalysts for condensation reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology and Medicine
In medicinal chemistry, this compound may exhibit biological activity, making it a potential candidate for drug development. Its interactions with biological targets could be studied to understand its therapeutic potential.
Industry
In material science, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural differences and functional group impacts among the target compound and its analogs:
NMR and Electronic Environment Analysis
As demonstrated in , NMR studies of pyrrol-2-one derivatives reveal that substituents alter chemical shifts in specific regions (e.g., regions A and B in Figure 6 of the source). For the target compound:
- The 7-methoxybenzofuran group induces distinct deshielding effects in regions adjacent to the carbonyl, influencing hydrogen bonding and solubility .
- The 4-fluorophenyl group causes minimal shift deviations in the pyrrol-2-one core compared to non-fluorinated analogs, suggesting preserved electronic environments in the core structure .
Bioactivity and Pharmacological Potential
- Target Compound : The 4-fluorophenyl group may enhance blood-brain barrier penetration, while the 7-methoxybenzofuran could modulate cytochrome P450 interactions, reducing first-pass metabolism .
- Compound : The 3-methoxypropyl chain introduces steric bulk, which may reduce binding affinity to compact active sites .
Biological Activity
The compound 5-(4-fluorophenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one, also referred to as F455-1001, is a complex organic molecule with potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
Chemical Structure
The molecular formula of F455-1001 is and its IUPAC name is as follows:
Biological Activity Overview
Research indicates that F455-1001 exhibits a range of biological activities, particularly in the fields of oncology and neuropharmacology. The following sections detail specific activities and findings related to this compound.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds similar to F455-1001. For example, derivatives containing the benzofuran moiety have demonstrated significant cytotoxic effects against various cancer cell lines.
These results suggest that F455-1001 may possess similar anticancer properties due to its structural analogies with other effective compounds.
The biological activity of F455-1001 is attributed to several mechanisms:
Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells by activating intrinsic pathways related to cell death.
Antioxidant Properties : Research indicates that compounds with similar structures exhibit antioxidant activities, which may contribute to their protective effects against oxidative stress in cellular environments.
Targeting Specific Kinases : Some studies suggest that derivatives like F455-1001 could inhibit key kinases involved in cancer progression, although specific targets for this compound require further investigation.
Case Studies
A notable study explored the effects of a structurally similar compound on human cancer cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis through caspase activation pathways.
Study Highlights:
- Objective : Evaluate the cytotoxic effects of a benzofuran derivative on breast cancer cells.
- Methodology : MTT assay was utilized to assess cell viability.
- Findings : The compound showed an IC50 value comparable to standard chemotherapeutic agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
